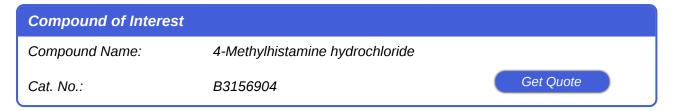


Application Notes and Protocols: 4Methylhistamine Hydrochloride for Research Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine hydrochloride is a potent and selective agonist for the histamine H4 receptor (H4R), making it an invaluable tool for research in immunology, inflammation, and oncology.[1][2][3] Historically, 4-methylhistamine was also investigated for its activity at the histamine H2 receptor (H2R); however, it is now clearly established that it displays over 100-fold selectivity for the H4R over other histamine receptor subtypes.[4][5][6][7] This high selectivity makes it an excellent probe for elucidating the physiological and pathological roles of the H4R.

The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[4][8] Its activation is implicated in a variety of cellular responses such as chemotaxis, cytokine release, and degranulation, which are central to the progression of allergic and inflammatory conditions like asthma, atopic dermatitis, and rhinitis.[8][9] Recent studies have also highlighted its potential role in cancer and neuropathic pain.[2][10]

These application notes provide an overview of the pharmacological properties of **4-methylhistamine hydrochloride**, along with detailed protocols for its use in key in vitro and in vivo research applications.



Product Information

| Product Name | 4-Methylhistamine hydrochloride (also available as dihydrochloride) |
|-------------------|---|
| Synonyms | 4(5)-Methylhistamine |
| CAS Number | 36376-47-3 |
| Molecular Formula | C ₆ H ₁₁ N ₃ · 2HCl |
| Molecular Weight | 198.1 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in water (up to 50 mM), PBS (pH 7.2; ~10 mg/mL), and DMSO (~20 mg/mL).[8][11] |
| Storage | Store at room temperature, desiccated. |
| Purity | ≥95% |
| Suppliers | MedChemExpress, Cayman Chemical, Tocris Bioscience, APExBIO, R&D Systems |

Pharmacological Data

4-Methylhistamine is a high-affinity agonist at the human H4 receptor. The following tables summarize its binding affinity and functional potency across different species and assay systems.

Table 1: Receptor Binding Affinities (Ki) of 4-Methylhistamine



| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
|---------------------|---------|---------------------|---------------|---------|------------------------|
| H4R | Human | SK-N-MC cells | [³H]histamine | 50 | [1][2][3][5][6] [7] |
| H4R | Human | 7 | [9][12] | _ | |
| H4R | Rat | 73 | [10] | - | |
| H4R | Mouse | 55 | [10] | | |
| H3R | Human | Sf9 cells | [³⁵S]GTPyS | >10,000 | [13] |

Table 2: Functional Activity (EC50/pEC50) of 4-Methylhistamine

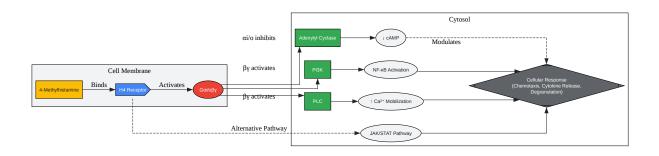


| Assay Type | Recepto r | Species | Cell Line | Paramet er Measur ed | pEC50 | EC50 (nM) | Referen ce |
|--------------------------------|--------------|---------|--|---|-----------|--------------|----------------------|
| CRE-β- galactosi dase | H4R | Human | SK-N-MC | Inhibition of Forskolin -induced activity | 7.4 ± 0.1 | 39.8 | [5][6][7] [8][11] |
| Eosinoph il Shape Change | H4R | Human | Primary eosinophi Is | Forward Scatter Change | 360 | [3] | |
| Mast Cell Migration | H4R | Mouse | Bone marrow- derived mast cells (BMMCs) | Cell Migration | 12,000 | [3][8][11] | |
| GTPyS Binding | H4R | Rat | GTPyS incorpora tion | 5.6 ± 0.1 | [10] | | - |
| GTPyS Binding | H4R | Mouse | GTPyS incorpora tion | 5.8 ± 0.1 | [10] | - | |

Signaling Pathways

Activation of the H4 receptor by 4-methylhistamine initiates a signaling cascade through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the release of Gβγ subunits can activate downstream effectors such as phospholipase C (PLC), leading to calcium mobilization, and phosphoinositide 3-kinase (PI3K). These events culminate in diverse cellular responses, including chemotaxis, cytokine production, and degranulation. In some contexts, H4R activation can also engage the JAK/STAT and NF-κB signaling pathways.[4]





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H4 Receptor Signaling Cascade

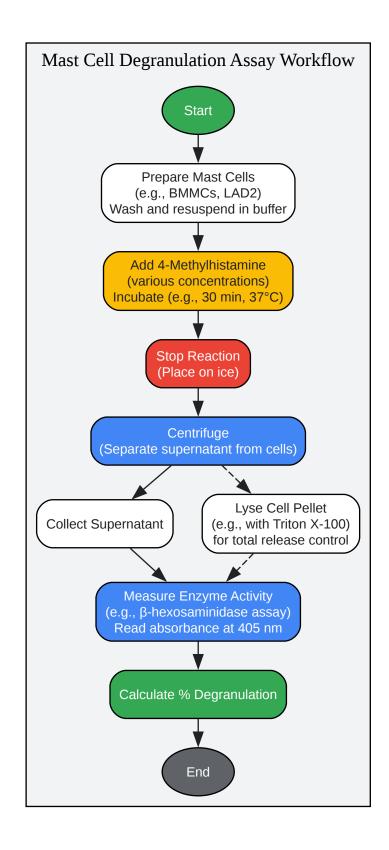
Experimental Protocols

The following are detailed protocols for common experimental applications of **4-methylhistamine hydrochloride**.

In Vitro Mast Cell Degranulation Assay

This assay measures the ability of 4-methylhistamine to induce the release of granular contents (e.g., β -hexosaminidase or tryptase) from mast cells, a key event in allergic responses.





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Mast Cell Degranulation Workflow



Methodology:

Cell Preparation:

- Culture murine bone marrow-derived mast cells (BMMCs) or a human mast cell line (e.g., LAD2).
- Harvest cells and wash twice with a buffered salt solution (e.g., Tyrode's buffer).
- Resuspend cells in the same buffer at a density of 5 x 10⁵ cells/well in a 96-well plate.[14]

Stimulation:

- Prepare serial dilutions of 4-methylhistamine hydrochloride in the assay buffer.
- Add the agonist solutions to the cells. Include a vehicle control (buffer only) and a positive control for maximal degranulation (e.g., Triton X-100 for cell lysis or compound 48/80).[14]
- Incubate the plate at 37°C for 30 minutes.[1][14]
- β-Hexosaminidase Assay:
 - Stop the reaction by placing the plate on ice.
 - Centrifuge the plate to pellet the cells.
 - Carefully transfer the supernatant to a new 96-well plate.
 - Add the substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well containing the supernatant.
 - Incubate at 37°C until a yellow color develops.
 - Stop the reaction by adding a stop solution (e.g., glycine buffer).
 - Read the absorbance at 405 nm using a microplate reader.
- Data Analysis:



- Calculate the percentage of degranulation for each concentration of 4-methylhistamine using the following formula: % Degranulation = [(Absorbance of Sample - Absorbance of Vehicle) / (Absorbance of Total Lysis - Absorbance of Vehicle)] x 100
- Plot the % degranulation against the log concentration of 4-methylhistamine to determine the EC50 value.

In Vitro Eosinophil/Mast Cell Chemotaxis Assay

This assay quantifies the migration of immune cells towards a chemoattractant gradient created by 4-methylhistamine. It is typically performed using a Boyden chamber or similar multi-well migration plate.

Methodology:

- Chamber Preparation:
 - Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 μm pore size).[15]
 - Add different concentrations of 4-methylhistamine hydrochloride diluted in assay medium (e.g., RPMI with 0.2% BSA) to the lower wells of the chamber.[16] Include a negative control (medium only) and a known chemoattractant as a positive control.
- Cell Preparation:
 - Isolate primary eosinophils or use a relevant cell line (e.g., HL-60 cells, mast cells).
 - Resuspend the cells in the assay medium at a concentration of 1 x 10⁷ cells/mL.[15]
- Assay Performance:
 - Place the membrane over the lower wells.
 - Add the cell suspension to the upper wells of the chamber.[17]
 - Incubate the chamber at 37°C in a humidified CO₂ incubator for 2-4 hours to allow for cell migration.[16][17]



- · Quantification of Migration:
 - After incubation, carefully remove the membrane.
 - Quantify the number of cells that have migrated to the lower chamber. This can be done by:
 - Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence.[16]
 - Directly counting the cells using a hemocytometer or a flow cytometer.[15][17]
- Data Analysis:
 - Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).
 - Plot the chemotactic response against the concentration of 4-methylhistamine to generate a dose-response curve.

In Vivo Murine Model of Allergic Asthma

4-Methylhistamine can be used to study the role of the H4R in the pathophysiology of asthma in animal models. The following is a general protocol for an ovalbumin (OVA)-induced allergic asthma model.

Methodology:

- Sensitization:
 - Sensitize mice (e.g., BALB/c strain) by intraperitoneal (i.p.) injection of OVA mixed with an adjuvant such as aluminum hydroxide (alum) on days 0 and 14.[6][18]
- Challenge:
 - On subsequent days (e.g., days 21, 22, and 23), challenge the mice with an aerosolized solution of OVA to induce an allergic airway response.



- Treatment with 4-Methylhistamine:
 - Administer 4-methylhistamine hydrochloride to a cohort of sensitized and challenged mice. A typical dose is 10 μ g/animal administered intratracheally. The timing of administration will depend on the study design (e.g., before or after the challenge).
- Assessment of Airway Inflammation and Hyperresponsiveness:
 - Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, perform a BAL to collect airway fluid. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
 - Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor like methacholine using invasive or non-invasive plethysmography.[19]
 - Histology: Collect lung tissue for histological analysis to assess inflammation and mucus production (e.g., using H&E and PAS staining).
 - Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

Conclusion

4-Methylhistamine hydrochloride is a critical pharmacological tool for investigating the function of the histamine H4 receptor. Its high potency and selectivity allow for precise interrogation of H4R-mediated pathways in a variety of research models. The protocols provided herein offer a foundation for utilizing this compound to advance our understanding of inflammatory and immune-mediated diseases. Researchers should always consult the latest literature and optimize these protocols for their specific experimental systems.

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Methodological & Application





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- To cite this document: BenchChem. [Application Notes and Protocols: 4-Methylhistamine Hydrochloride for Research Use]. BenchChem, [2025]. [Online PDF]. Available at:



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